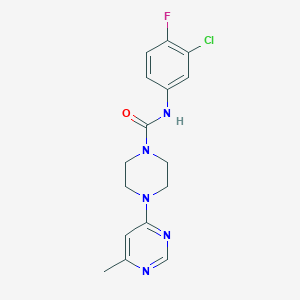
N-(3-chloro-4-fluorophenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-fluorophenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is commonly referred to as CFM-2, and it is a piperazine derivative that has been shown to have promising results in various research studies.
Scientific Research Applications
Synthesis and Chemical Modifications
- An alternative route for the synthesis of a related compound, N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, has been developed. This synthesis involves coupling between specific carboxamide and ethanol derivatives (Shahinshavali et al., 2021).
Radioligands and Imaging
- Carbon-11-labeled carboxamide derivatives have been synthesized as potential PET radioligands for imaging dopamine D3 receptors, demonstrating the versatility of these compounds in neuroimaging applications (Gao et al., 2008).
Biological Evaluation and Activity
- Studies on N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives have shown potential antimicrobial activities, highlighting the biological relevance of such compounds (Babu et al., 2015).
Structural Analysis
- The crystal structure and Hirshfeld surface analysis of the hydrochloride salt of a related compound, 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one, have been studied, demonstrating the importance of structural analysis in understanding these compounds (Ullah & Stoeckli-Evans, 2021).
Medicinal Chemistry Applications
- Piperazine-1-yl-1H-indazole derivatives, including compounds structurally similar to N-(3-chloro-4-fluorophenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide, play a significant role in medicinal chemistry, as indicated by the synthesis and docking studies of related compounds (Balaraju et al., 2019).
Mechanism of Action
Target of Action
N-(3-chloro-4-fluorophenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide, also known as F6257-6207 or GS-6207, is a novel, first-in-class inhibitor of the HIV-1 capsid protein (CA) . The HIV-1 capsid protein is a crucial component of the virus’s structure and plays a significant role in the viral replication cycle .
Mode of Action
F6257-6207 interacts with the HIV-1 capsid protein, inhibiting multiple CA-dependent functions essential for viral replication . This includes the inhibition of HIV assembly, proper viral capsid formation, and nuclear entry of proviral DNA . This unique, multi-stage mechanism of action makes F6257-6207 a potent inhibitor of HIV-1 .
Biochemical Pathways
The primary biochemical pathway affected by F6257-6207 is the HIV-1 replication cycle. By inhibiting the function of the HIV-1 capsid protein, F6257-6207 disrupts the assembly of new viral particles, the formation of the viral capsid, and the integration of the viral genome into the host cell’s DNA . These disruptions to the viral replication cycle result in a significant reduction in viral load .
Pharmacokinetics
The pharmacokinetic profile of F6257-6207 is characterized by potent antiviral activity, low predicted human clearance, and low aqueous solubility . These properties make it well suited for an extended-release parenteral formulation . In clinical studies, single subcutaneous doses of F6257-6207 have shown sustained delivery, with peak plasma concentrations (Tmax) ranging from 21 to 35 days and median apparent terminal half-life (t1/2) between 30 to 38 days . These pharmacokinetic properties support a dosing interval of at least 3 months .
Result of Action
The molecular and cellular effects of F6257-6207’s action include a significant reduction in viral load and the potential to overcome resistance to other antiretroviral therapies . F6257-6207 retains full potency against a broad range of HIV-1 mutants resistant to other antiretroviral classes, including those with naturally occurring Gag polymorphisms conferring resistance to maturation inhibitors .
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN5O/c1-11-8-15(20-10-19-11)22-4-6-23(7-5-22)16(24)21-12-2-3-14(18)13(17)9-12/h2-3,8-10H,4-7H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUKCVTWCAXBKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1,3-dimethyl-1H-pyrazol-5-yl)oxy]propan-1-amine](/img/structure/B2434327.png)
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3,4-difluorophenyl)piperidine-4-carboxamide oxalate](/img/structure/B2434329.png)
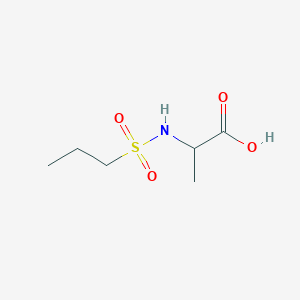

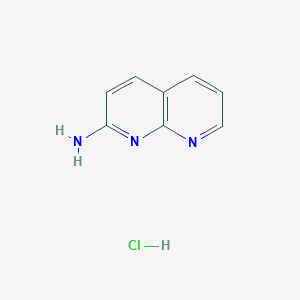
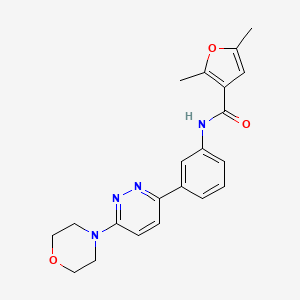

![1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2434340.png)
![1-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2434342.png)
![3-chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline](/img/no-structure.png)
![2-[1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2434344.png)
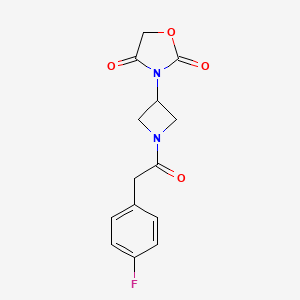
![4-fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2434346.png)
